molecular formula C17H18N6O2 B2590659 9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921877-69-2

9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2590659
M. Wt: 338.371
InChI Key: ZVLOHVLUOLWDGY-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The synthetic ways for the preparation of triazolo-pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazole compounds are known for their reactivity and versatility in chemical reactions . They can undergo a variety of reactions, leading to a wide range of compounds with diverse biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds depend on their specific structure . They are generally stable and have good solubility in common organic solvents .

Scientific Research Applications

Synthesis and Antiviral Activity

One area of application is in the synthesis of sugar-modified nucleoside derivatives, exploring their potential for antiviral activity. Derivatives such as the sugar-modified nucleoside of the purine analogue 5-amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione have been synthesized and evaluated for their antiviral activity against Semliki Forest virus, showing similarities in activity to their parent compounds (G. D. Kini et al., 1991).

Medicinal Chemistry and Drug Development

The synthesis of triazino and triazolo[4,3-e]purine derivatives has been investigated for their potential in anticancer, anti-HIV-1, and antimicrobial applications. New candidates have been developed to improve antineoplastic, anti-HIV-1, and antimicrobial activities, with some compounds exhibiting considerable activity against specific cancer cell lines and moderate activity against HIV-1 (F. Ashour et al., 2012).

Leishmanicidal and Trypanocidal Potential

The therapeutic potential of 1,2,4-triazolo[1,5-a]pyrimidines, due to their structural similarity to purines, includes antiparasitic properties, particularly against neglected diseases like leishmaniasis and Chagas disease. The compounds formed by these nitrogen heterocycles with metal ions have shown promising antiparasitic activity and therapeutic potential against these diseases (J. M. Salas et al., 2017).

Antibacterial Evaluation

Additionally, derivatives containing the triazole moiety have been synthesized and evaluated for their antibacterial activity, demonstrating the broad applicability of these compounds in developing new antimicrobial agents (S. Govori, 2017).

Safety And Hazards

The safety and hazards associated with triazole compounds depend on their specific structure and use . As with all chemicals, appropriate safety measures should be taken when handling them .

Future Directions

The future of triazole research looks promising, with ongoing efforts to synthesize new derivatives and study their biological activities . There is a continuous “race” between scientists developing novel medicines, prompting the synthesis of a great number of potential synthetic substances consistently in laboratories around the world .

properties

IUPAC Name

1-methyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-9(2)22-12-14(24)18-17(25)21(4)15(12)23-13(19-20-16(22)23)11-7-5-10(3)6-8-11/h5-9H,1-4H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLOHVLUOLWDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3C(C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-8-(4-methylphenyl)-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione

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